molecular formula C11H6Cl2O3 B11808478 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde

5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde

Cat. No.: B11808478
M. Wt: 257.07 g/mol
InChI Key: JQSMURXQCFBSOU-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6Cl2O3 It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde typically involves the reaction of 2,5-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dichlorophenoxy)furan-2-carbaldehyde is unique due to the presence of both the dichlorophenoxy group and the furan ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

5-(2,5-dichlorophenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C11H6Cl2O3/c12-7-1-3-9(13)10(5-7)16-11-4-2-8(6-14)15-11/h1-6H

InChI Key

JQSMURXQCFBSOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=CC=C(O2)C=O)Cl

Origin of Product

United States

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